2-Fluoro-5-(trifluoromethyl)benzohydrazide
Overview
Description
2-Fluoro-5-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C8H6F4N2O and a molecular weight of 222.14 . It has an IUPAC name of 2-fluoro-5-(trifluoromethyl)benzohydrazide .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-(trifluoromethyl)benzohydrazide is 1S/C8H6F4N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications
- Application : 2-Fluoro-5-(trifluoromethyl)benzohydrazide is a chemical compound used in various chemical reactions .
- Method of Application : The specific method of application would depend on the type of reaction it’s being used in. Typically, it would be mixed with other reactants under controlled conditions (temperature, pressure, etc.) to initiate the reaction .
- Results : The outcomes of these reactions would vary based on the other reactants and the conditions of the reaction .
- Application : Compounds similar to 2-Fluoro-5-(trifluoromethyl)benzohydrazide have been used in the development of inhibitors for certain proteins, which could potentially be used as antitumor agents .
- Method of Application : These compounds are typically used in laboratory settings, where they are tested on cell cultures or animal models to determine their efficacy and safety .
- Results : The results of these studies would depend on the specific protein being targeted and the efficacy of the compound in inhibiting its activity .
Chemical Synthesis
Pharmaceutical Research
- Application : In material science, this compound could potentially be used in the synthesis of new materials .
- Method of Application : The specific method of application would depend on the type of material being synthesized .
- Results : The outcomes would vary based on the properties of the new material .
- Application : Similar compounds have been used in the development of inhibitors for kinesin spindle protein (KSP), which could potentially be used as antitumor agents .
- Method of Application : These compounds are typically tested in laboratory settings, where they are tested on cell cultures or animal models to determine their efficacy and safety .
- Results : The results of these studies would depend on the efficacy of the compound in inhibiting the activity of KSP .
Material Science
Biochemistry
- Application : This compound could be used as a reactant in the synthesis of other organic compounds .
- Method of Application : The specific method of application would depend on the type of reaction it’s being used in .
- Results : The outcomes of these reactions would vary based on the other reactants and the conditions of the reaction .
- Application : Similar compounds have been used in the development of inhibitors for kinesin spindle protein (KSP), which could potentially be used as antitumor agents .
- Method of Application : These compounds are typically tested in laboratory settings, where they are tested on cell cultures or animal models to determine their efficacy and safety .
- Results : The results of these studies would depend on the efficacy of the compound in inhibiting the activity of KSP .
Organic Synthesis
Development of Inhibitors
properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCHFMBDKPBYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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